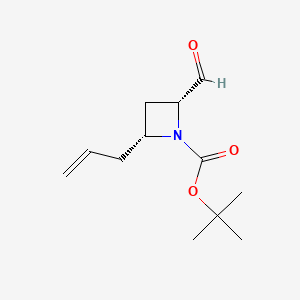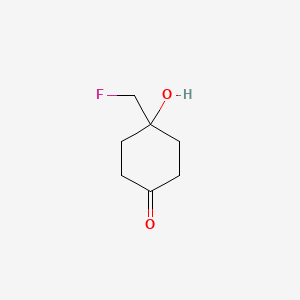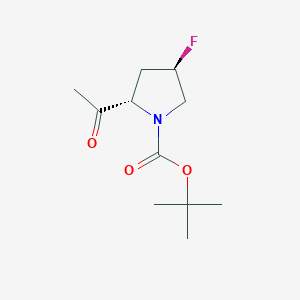
2-Amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid is a compound that combines an amino alcohol with a sulfonic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol typically involves the formation of the amino alcohol through the reaction of appropriate precursors under controlled conditions. One common method involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . The sulfonic acid derivative can be introduced through a subsequent reaction with 4-methylbenzenesulfonic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its amino alcohol group can interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicine, (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
作用機序
The mechanism of action of (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino alcohol group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.
類似化合物との比較
Similar Compounds
- (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol
- 4-methylbenzenesulfonic acid
- Other amino alcohols and sulfonic acid derivatives
Uniqueness
What sets (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid apart from similar compounds is its combined structural features
This detailed overview highlights the significance of (2R)-2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
特性
分子式 |
C14H23NO4S |
|---|---|
分子量 |
301.40 g/mol |
IUPAC名 |
2-amino-3-(1-methylcyclopropyl)propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H15NO.C7H8O3S/c1-7(2-3-7)4-6(8)5-9;1-6-2-4-7(5-3-6)11(8,9)10/h6,9H,2-5,8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
IBEMOVKVDQIBFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC1)CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B13906744.png)


![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)

![(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B13906770.png)


![5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid](/img/structure/B13906778.png)
![1-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-3-(2-methyl-7-morpholinothiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13906786.png)


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide](/img/structure/B13906817.png)
